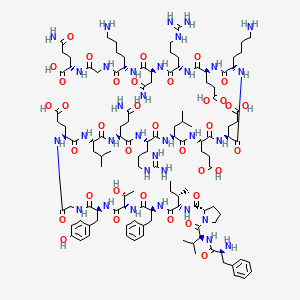
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,7-Trimethyl-4-(octylthio)bicyclo(410)heptan-3-ol is a complex organic compound with the molecular formula C18H34OS It is characterized by a bicyclic structure with a hydroxyl group and an octylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by the introduction of the octylthio group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the quality standards required for its applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the octylthio group.
Substitution: The octylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the octylthio substituent play crucial roles in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-: A similar compound without the octylthio group.
3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol: Another related compound with different functional groups.
Uniqueness
3,7,7-Trimethyl-4-(octylthio)bicyclo(4.1.0)heptan-3-ol is unique due to the presence of the octylthio group, which imparts distinct chemical properties and potential applications. This differentiates it from other similar compounds and makes it a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
85187-15-1 |
|---|---|
Molekularformel |
C18H34OS |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
3,7,7-trimethyl-4-octylsulfanylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C18H34OS/c1-5-6-7-8-9-10-11-20-16-12-14-15(17(14,2)3)13-18(16,4)19/h14-16,19H,5-13H2,1-4H3 |
InChI-Schlüssel |
LGBTXVVFHLNTQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC1CC2C(C2(C)C)CC1(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


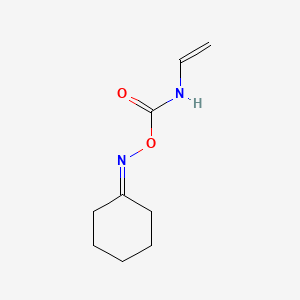

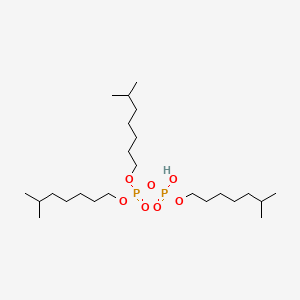

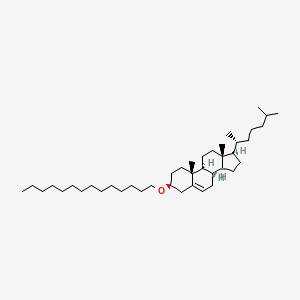


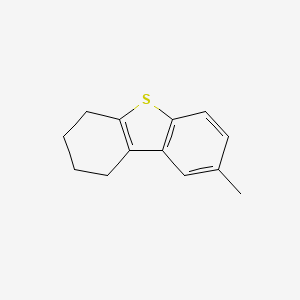
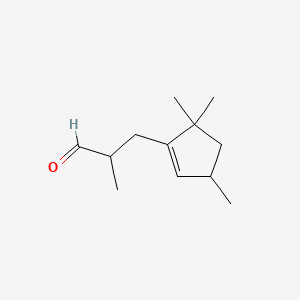

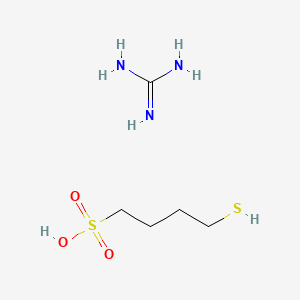
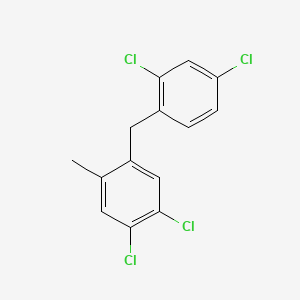
![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
